2-Oxopropyl-CoM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule with the chemical formula C5H10O4S2 and a molecular weight of 198.26 g/mol . This compound is of interest due to its involvement in various biochemical processes, particularly in the context of enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopropyl-CoM can be achieved through several methods. One common approach involves the acylation of methylphosphonates. This method includes the metalation of dialkyl methylphosphonates, followed by the reaction of the organolithium reagent with acetyl chloride . Another synthetic route involves the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-oxopropyl-CoM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the reductive cleavage of the thioether linkage, followed by carboxylation .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH, coenzyme M, and various oxidizing and reducing agents . The reactions typically occur under mild conditions, often in the presence of specific enzymes that catalyze the reactions.
Major Products Formed
The major products formed from the reactions of this compound include acetoacetate and free coenzyme M . These products are of significant interest in biochemical pathways and industrial applications.
Scientific Research Applications
2-oxopropyl-CoM has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 2-oxopropyl-CoM involves its role as a substrate for the enzyme this compound reductase (carboxylating). This enzyme catalyzes the reductive cleavage of the thioether linkage of this compound, followed by the carboxylation of the cleavage product . The molecular targets and pathways involved include the enzyme’s active site, where the substrate binds and undergoes the reaction to form acetoacetate and free coenzyme M .
Comparison with Similar Compounds
2-oxopropyl-CoM can be compared with other similar compounds, such as 2-oxobutyl-CoM. Both compounds undergo similar enzymatic reactions, but this compound is unique in its specific structure and the particular enzymes it interacts with . Other similar compounds include various organosulfonic acids, which share the sulfonic acid group but differ in their specific structures and reactivity .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and reactivity. Its synthesis, reactions, and applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H10O4S2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-(2-oxopropylsulfanyl)ethanesulfonic acid |
InChI |
InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9) |
InChI Key |
CRNXHFXAXBWIRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CSCCS(=O)(=O)O |
Canonical SMILES |
CC(=O)CSCCS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.